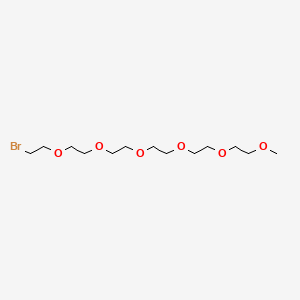
m-PEG6-bromide
Übersicht
Beschreibung
M-PEG6-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of m-PEG6-bromide involves nucleophilic displacements with the alkoxide of PEG . Other routes include nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide . It can also be prepared by reaction of PEG itself with dichlorophenyl phosphine .Molecular Structure Analysis
The molecular formula of m-PEG6-bromide is C13H27BrO6 . The InChI is InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 .Chemical Reactions Analysis
The bromide group in m-PEG6-bromide is a very good leaving group for nucleophilic substitution reactions . This property is utilized in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
M-PEG6-bromide has a molecular weight of 359.25 g/mol . Its boiling point is 385.1±37.0 °C at 760 mmHg . The density is 1.219±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Poly(ethylene glycol) Alternatives and Immunogenicity
The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation
- PEGylation, the process of attaching PEG molecules to another molecule (e.g., drugs, proteins), is a standard technique in bioconjugation and drug delivery. However, the emergence of anti-PEG antibodies in patients has highlighted the need for alternative polymers due to PEG's immunogenicity. This review emphasizes the significance of developing PEG alternatives to avoid immunogenic responses and improve the efficacy of bioconjugated drugs and nanomedicines (Thai Thanh Hoang Thi et al., 2020).
PEGylation in Biopharmaceuticals
PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs
- This review discusses the chemistry behind PEGylation and its implications on the pharmacokinetics and pharmacodynamics of drugs. It outlines the benefits of PEGylation, including improved drug solubility and decreased immunogenicity, which have led to the approval of several PEGylated drugs (P. Turecek et al., 2016).
Green Chemistry and PEG Solutions
Polyethylene glycol and solutions of polyethylene glycol as green reaction media
- PEG solutions are explored for their environmentally benign properties in chemical reactions. This review highlights the use of PEG in aqueous biphasic reactive extraction, showcasing its potential as a green solvent alternative in chemical processing and extraction, demonstrating its relevance in creating more sustainable chemical practices (Ji Chen et al., 2005).
Advancements Beyond PEGylation
Protein-polymer conjugation-moving beyond PEGylation
- With the growing recognition of PEG's limitations, such as its non-degradability and potential immunogenicity, research is focusing on alternative polymers for bioconjugation. This review evaluates materials science perspectives on alternatives to PEG for the conjugation of peptides and proteins to improve therapeutic efficacy and safety (Yizhi Qi & A. Chilkoti, 2015).
PEGylated Nanoparticles in Tissue Engineering
Poly(Ethylene Glycol) Functionalized Graphene Oxide in Tissue Engineering: A Review on Recent Advances
- This review discusses the use of PEG-functionalized graphene oxide (PEG-GO) in tissue engineering, highlighting its advantages in promoting cell attachment, proliferation, and differentiation. PEG-GO's role in drug delivery and its antibacterial efficacy further underscore its potential in biomedical applications, including tissue engineering and regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLIPYEIIWDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-bromide | |
CAS RN |
125562-29-0 | |
| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



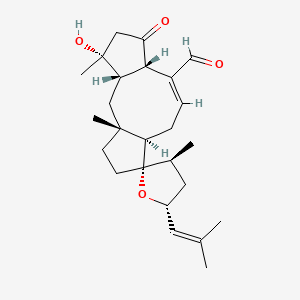
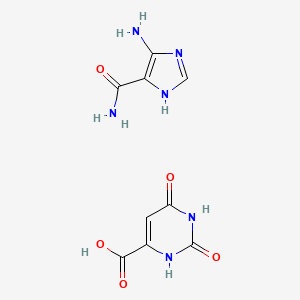
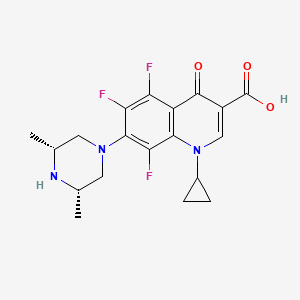
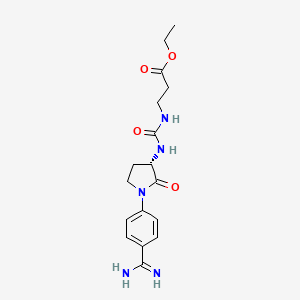
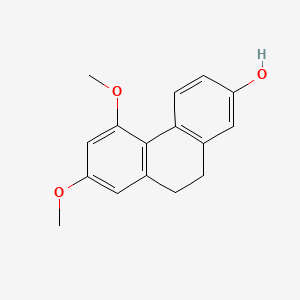
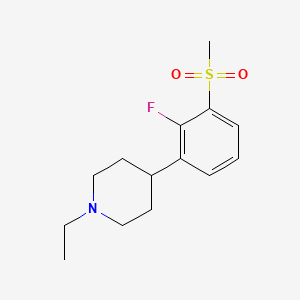
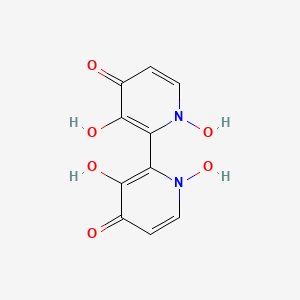
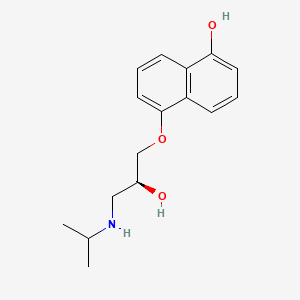
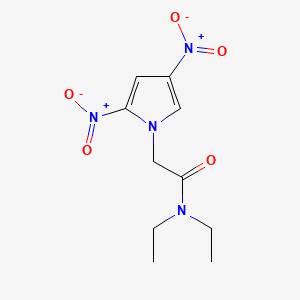
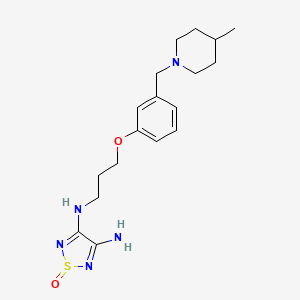
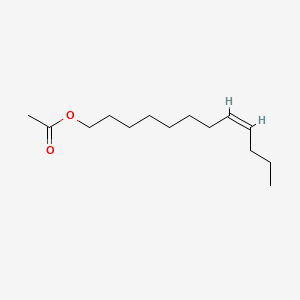
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
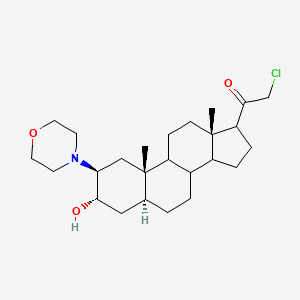
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)